

# Terpestacin basic chemical and physical properties

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## **Terpestacin: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Terpestacin** is a sesterterpenoid natural product that was first isolated from the fungus Arthrinium sp. in 1993.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including its role as a syncytium formation inhibitor and its potent anti-angiogenic properties. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of **Terpestacin**, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action through relevant signaling pathways.

## **Chemical and Physical Properties**

**Terpestacin** is a structurally complex molecule with a bicyclic sesterterpene skeleton.[1] Its chemical and physical properties are summarized in the tables below.

## **Core Chemical Properties**



Property	Value	Reference(s)
Molecular Formula	C25H38O4	[2]
Molecular Weight	402.6 g/mol	[2]
IUPAC Name	(1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octad eca-3,8,12,17-tetraen-16-one	[2]
CAS Number	146436-22-8	[3]

**Physicochemical Data** 

Property	Value	Reference(s)
Melting Point	178-180 °C	
Optical Rotation	[α]D <sup>20</sup> -75.4° (c 1.0, CHCl <sub>3</sub> )	_
Solubility	Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water.	[4]

## **Spectroscopic Data**

The structure of **Terpestacin** has been elucidated through various spectroscopic techniques.

## <sup>1</sup>H and <sup>13</sup>C NMR Data

The following table summarizes the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Terpestacin**, recorded in CD<sub>3</sub>OD at 500 MHz and 125 MHz, respectively.[5]



Position	δC (ppm)	δΗ (ppm), mult. (J in Hz)
1	51.3	2.85, m
2	30.1	1.85, m; 1.65, m
3	126.8	5.10, d (10.0)
4	137.2	
5	13.7	1.65, s
6	39.8	2.10, m; 1.95, m
7	25.9	2.05, m
8	125.1	5.15, t (7.0)
9	135.5	
10	16.1	1.60, s
11	40.1	2.20, m; 2.00, m
12	24.5	2.15, m
13	124.8	5.20, t (7.0)
14	136.1	
15	16.5	1.55, s
16	78.1	4.30, d (8.0)
17	199.5	
18	48.9	2.90, m
19	129.8	5.30, d (9.0)
20	139.1	
21	22.1	1.80, s
22	71.2	3.95, m
23	68.9	3.55, dd (11.0, 6.0); 3.45, dd (11.0, 7.0)



24	18.2	1.15, d (7.0)
25	20.5	1.05, d (7.0)

## Infrared (IR) Spectroscopy

The IR spectrum of **Terpestacin** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400	Broad, Strong	O-H stretching (hydroxyl groups)
2925	Strong	C-H stretching (alkanes)
1710	Strong	C=O stretching (α,β- unsaturated ketone)
1640	Medium	C=C stretching (alkenes)

## **Mass Spectrometry (MS)**

Electron impact mass spectrometry (EI-MS) of **Terpestacin** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
402	20	[M]+
384	35	[M - H <sub>2</sub> O] <sup>+</sup>
369	15	[M - H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
299	100	[C20H27O2]+

# Experimental Protocols Isolation of Terpestacin from Arthrinium sp.



The following protocol is based on the original method described by limura et al. (1993).[1]

#### 1. Fermentation:

• A culture of Arthrinium sp. FA1744 is grown in a suitable liquid medium (e.g., potato dextrose broth) at 28°C for 7-10 days with shaking.

#### 2. Extraction:

- The culture broth is separated from the mycelia by filtration.
- The filtrate is extracted three times with an equal volume of ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

#### 3. Purification:

- The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- Fractions containing Terpestacin, as monitored by thin-layer chromatography (TLC), are combined.
- Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to afford pure **Terpestacin**.

## **Mechanism of Action and Signaling Pathway**

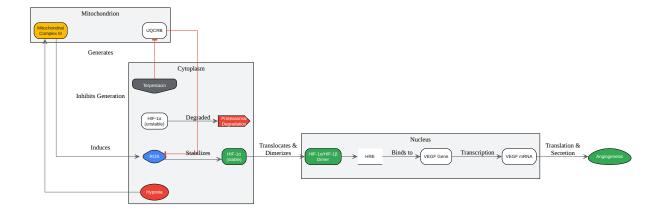
**Terpestacin** has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its mechanism of action involves the direct targeting of the ubiquinone-binding protein (UQCRB) subunit of mitochondrial complex III.[6]

Under hypoxic (low oxygen) conditions, mitochondrial complex III is a major source of reactive oxygen species (ROS). This increase in ROS stabilizes the alpha subunit of the hypoxia-inducible factor 1 (HIF- $1\alpha$ ). Stabilized HIF- $1\alpha$  then translocates to the nucleus, dimerizes with



HIF-1 $\beta$ , and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including vascular endothelial growth factor (VEGF). The upregulation of VEGF expression promotes angiogenesis.

**Terpestacin** disrupts this signaling cascade by binding to UQCRB. This interaction inhibits the hypoxia-induced generation of ROS by mitochondrial complex III.[6] The reduction in ROS levels prevents the stabilization of HIF- $1\alpha$ , leading to its degradation. Consequently, the transcription of HIF- $1\alpha$  target genes like VEGF is suppressed, resulting in the inhibition of angiogenesis.[6]





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Caption: **Terpestacin**'s mechanism of action in inhibiting angiogenesis.

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